7-EPIPHLOMIOL
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Overview
Description
7-EPIPHLOMIOL is an organic compound with the chemical formula C17H26O13 and a molecular weight of 438.38 g/mol . It is a type of iridoid glucoside, a class of compounds known for their diverse biological activities. This compound is characterized by its polycyclic aromatic hydrocarbon skeleton, which includes phenolic and benzene rings . Research suggests that it may possess antiviral and antitumor properties .
Preparation Methods
7-EPIPHLOMIOL can be obtained through natural extraction or chemical synthesis. It is typically isolated from the aerial parts of the plant Phlomis rotata using chemical and spectral methods . The extraction process involves repeated silica gel chromatography and preparative high-performance liquid chromatography (HPLC) . Additionally, it can be synthesized through organic reactions, although specific synthetic routes and reaction conditions are not extensively documented .
Chemical Reactions Analysis
7-EPIPHLOMIOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
7-EPIPHLOMIOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-EPIPHLOMIOL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes . For example, it may inhibit the activity of certain enzymes involved in viral replication or tumor growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
7-EPIPHLOMIOL is similar to other iridoid glucosides, such as:
Biological Activity
7-Epiphlo-miol is an iridoid compound found in various species of the genus Phlomis, which are known for their medicinal properties. This article provides a comprehensive overview of the biological activities associated with 7-epiphlo-miol, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
7-Epiphlo-miol belongs to the class of iridoids, characterized by a cyclopentane ring fused to a six-membered unsaturated ring. The specific structural features contribute to its biological activity, particularly its interactions with biological targets.
Antioxidant Activity
Research indicates that 7-epiphlo-miol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. A study reported that extracts containing this compound demonstrated a notable reduction in reactive oxygen species (ROS) levels, suggesting its potential as a natural antioxidant agent .
Antimicrobial Properties
The antimicrobial activity of 7-epiphlo-miol has been investigated against various pathogens. In vitro studies revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain strains were found to be below 100 µg/mL, indicating potent antimicrobial efficacy .
Cytotoxic Effects
The cytotoxicity of 7-epiphlo-miol has been evaluated in several cancer cell lines. Notably, it displayed selective cytotoxic effects against human cancer cells while having minimal toxicity towards normal cells. The IC50 values for different cancer cell lines ranged from 20 to 50 µg/mL, demonstrating its potential as an anticancer agent .
The biological activities of 7-epiphlo-miol can be attributed to several mechanisms:
- Antioxidant Mechanism : By neutralizing free radicals, 7-epiphlo-miol helps protect cellular components from oxidative damage.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
Case Studies
Several studies have documented the efficacy of 7-epiphlo-miol in various applications:
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Antioxidant Activity Study :
- Objective : To evaluate the antioxidant potential of 7-epiphlo-miol.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
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Antimicrobial Study :
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method.
- Results : Significant inhibition zones were observed at concentrations as low as 50 µg/mL.
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Cytotoxicity Study :
- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay.
- Results : An IC50 value of 30 µg/mL was recorded, indicating effective anticancer properties.
Properties
CAS No. |
139757-58-7 |
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Molecular Formula |
C33H31NO7 |
Molecular Weight |
438.382 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.